molecular formula C₂₈H₄₃FN₃O₉PSi B1145293 N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy CAS No. 1256490-54-6

N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy

Cat. No.: B1145293
CAS No.: 1256490-54-6
M. Wt: 643.71
InChI Key:
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Description

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a deoxy sugar moiety, a fluoro group, and a silyl protecting group.

Preparation Methods

The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester involves multiple steps, including the protection of hydroxyl groups, introduction of the fluoro group, and coupling reactions. The reaction conditions typically require the use of specific reagents such as tert-butyldimethylsilyl chloride for silylation and various catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the silyl protecting group play crucial roles in modulating the compound’s activity and stability. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Compared to other similar compounds, N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester stands out due to its unique combination of structural features. Similar compounds include:

    N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine: Lacks the deuterium labeling.

    N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5: Similar but without the 1-Methylethyl Ester group

Properties

CAS No.

1256490-54-6

Molecular Formula

C₂₈H₄₃FN₃O₉PSi

Molecular Weight

643.71

Origin of Product

United States

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